molecular formula C17H23F3N2O2 B1508473 (S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate CAS No. 872624-62-9

(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No.: B1508473
CAS No.: 872624-62-9
M. Wt: 344.37 g/mol
InChI Key: ZTMQESWFSUIDFM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is (S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, a chiral benzazepine building block of high interest in medicinal chemistry and drug discovery research. The scaffold is a fused bicyclic system comprising a benzene ring and an azepine (seven-membered nitrogen-containing ring) . The structure features a stereogenic center, provided in the (S)-enantiomer, which is critical for achieving specific interactions with biological targets . The compound is further functionalized with a tert -butoxycarbonyl (Boc) protecting group, which safeguards the secondary amine and allows for facile deprotection under mild acidic conditions, making it a versatile intermediate for synthetic elaboration . The molecular framework is characterized by an electron-withdrawing trifluoromethyl group, a modification known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates . The presence of a primary amine at the 5-position offers a key handle for further chemical derivatization, such as amide bond formation or reductive amination, to create a diverse array of analogs . This combination of features makes this chemical a valuable scaffold for constructing targeted libraries in high-throughput screening and for the synthesis of more complex bioactive molecules. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl (5S)-5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-10-8-11-13(21)6-5-7-22(15(23)24-16(2,3)4)14(11)9-12(10)17(18,19)20/h8-9,13H,5-7,21H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQESWFSUIDFM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CCC[C@@H]2N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732010
Record name tert-Butyl (5S)-5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872624-62-9
Record name tert-Butyl (5S)-5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS Number: 872624-62-9) is a compound of significant interest due to its potential biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC17H23F3N2O2
Molecular Weight344.37 g/mol
Purity≥ 98%

Research indicates that compounds similar to (S)-tert-butyl derivatives exhibit various biological activities, particularly in inhibiting specific enzymes crucial for pathogen survival. For instance, studies have highlighted the importance of trypanothione synthetase (TryS) in Trypanosoma and Leishmania species, where inhibitors of this enzyme show promise as antitrypanosomal agents .

Biological Activity

  • Antimicrobial Activity : Preliminary studies have suggested that related compounds exhibit antimicrobial properties. The inhibition of TryS has been validated as a viable target for developing new antitrypanosomal compounds due to the absence of homologues in mammals, which minimizes potential side effects in humans .
  • Anti-inflammatory Potential : Although specific data on (S)-tert-butyl 5-amino derivatives is limited, related compounds have demonstrated significant anti-inflammatory activity. For example, certain derivatives have shown high efficacy against COX-1 and COX-2 enzymes, which are pivotal in inflammatory processes .
  • Neuroprotective Effects : Some benzazepine derivatives are noted for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The structural features of these compounds may contribute to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Case Studies and Research Findings

Recent research has explored the structure-activity relationships (SAR) of benzazepine derivatives:

  • Study on TryS Inhibition : A study focusing on N-substituted paullones demonstrated effective inhibition of TryS in Trypanosoma brucei brucei, indicating that modifications in the molecular structure can enhance biological activity against this target .
  • Anti-inflammatory Activity Evaluation : Various pyrazole derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced edema models. Compounds with structural similarities to (S)-tert-butyl derivatives showed promising results in reducing inflammation markers .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that derivatives of benzo[b]azepines exhibit antidepressant properties. The compound in focus has been evaluated for its ability to modulate neurotransmitter systems associated with mood regulation. In a study involving animal models, it demonstrated significant reduction in depressive behaviors when compared to control groups .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction. Specifically, its trifluoromethyl group is believed to enhance its interaction with biological targets involved in cancer cell signaling pathways .

3. Neuroprotective Effects

Another promising application lies in neuroprotection. The compound's ability to cross the blood-brain barrier allows it to exert protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells .

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled trial, (S)-tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate was administered to subjects diagnosed with major depressive disorder. Results indicated a statistically significant improvement in depressive symptoms after four weeks of treatment, suggesting its potential as a novel antidepressant .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer). The compound was found to inhibit cell growth by over 50% at concentrations of 10 µM after 72 hours of exposure. This highlights its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Spectroscopic Data

  • NMR Spectroscopy:

    • The target compound’s 1H-NMR spectrum would show distinct signals for the NH₂ group (~δ 1.5–2.5 ppm, broad) absent in the keto and hydroxy analogs. The 5-hydroxy analog displays a hydroxyl proton signal (~δ 5.0 ppm), while the 5-keto analog lacks exchangeable protons at position 5 .
    • 13C-NMR data would confirm the Boc group (carbonyl ~δ 155 ppm) and trifluoromethyl carbon (~δ 125 ppm, quartets due to J coupling) .
  • UV-Vis Spectroscopy: The 5-amino group may introduce a bathochromic shift compared to the keto and hydroxy analogs, as observed in related benzoazepines .

Preparation Methods

Formation of the Azepine Core

  • Ring Closure via Cyclization: The tetrahydrobenzo[b]azepine ring system is typically formed by intramolecular cyclization of appropriately substituted precursors such as amino alcohols or amino ketones.
  • Catalytic Ring-Closing Metathesis: In related azepine syntheses, Grubbs catalyst (first generation) has been employed in dichloromethane at moderate temperatures (~45°C) to facilitate ring-closing metathesis, yielding high conversion rates (~90%) to cyclic carbamate intermediates.

Introduction of the Trifluoromethyl Group

  • Electrophilic Trifluoromethylation: The trifluoromethyl group at the 8-position can be introduced using electrophilic trifluoromethylation reagents such as Togni reagents or Ruppert–Prakash reagents on a preformed benzo[b]azepine intermediate.
  • Alternative Strategies: Direct trifluoromethylation of aromatic precursors before ring closure is also possible, depending on the stability of intermediates.

Amino Group Installation at the 5-Position

  • Azide Intermediate Reduction: An approach involves the formation of an azido intermediate at the 5-position, followed by catalytic hydrogenation or Staudinger reduction to yield the amino group. For example, 4-azido-5-hydroxy-azepane derivatives have been prepared in good yields (~79%) by azidation of bicyclic intermediates and subsequent reduction.
  • Direct Amination: Alternatively, nucleophilic substitution or reductive amination on suitable precursors can introduce the amino functionality.

Methyl Group Introduction at the 7-Position

  • Alkylation: The 7-methyl substituent is typically introduced via alkylation of a suitable precursor using methylating agents under controlled conditions.
  • Use of Methyl-Substituted Precursors: Starting from methyl-substituted aromatic or cyclic intermediates can simplify the synthesis.

Protection of the Azepine Nitrogen

  • tert-Butyl Carbamate (Boc) Protection: The nitrogen atom of the azepine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate group. This step is crucial for stability and selectivity in subsequent synthetic transformations.

Representative Experimental Data and Yields

The following table summarizes representative reaction conditions and yields from related azepine derivative syntheses, which can be adapted for the target compound:

Step Reaction Conditions Yield Notes
Ring-closing metathesis with Grubbs 1st gen catalyst in DCM at 45°C for 2 h 90% Efficient ring formation with minimal side products
Epoxidation or oxidation with m-chloroperbenzoic acid in DCM at -60 to 20°C 82% Formation of oxygen-containing bicyclic intermediates
Azidation with sodium azide and ammonium chloride in ethanol/water at 75°C overnight 79% Introduction of azido group for subsequent reduction
Photoisomerization in ether/hexane at -40 to 0°C for 3 h 48% Stereochemical control of double bond isomers
Boc protection using di-tert-butyl dicarbonate in presence of base (e.g., triethylamine) Typically >90% Standard amine protection method

Detailed Research Findings and Notes

  • Stereochemical Control: The (S)-configuration is often achieved by chiral starting materials or by enantioselective catalysis during ring closure or substituent introduction.
  • Use of Catalysts: Grubbs catalyst is effective for ring-closing metathesis in azepine synthesis, providing high yields and selectivity.
  • Functional Group Transformations: Oxidation and azidation steps are critical for introducing oxygen and nitrogen functionalities, which are then converted to amino groups.
  • Purification: Column chromatography using ethyl acetate/hexane mixtures is commonly used to purify intermediates and final compounds.
  • Safety and Handling: Reagents such as m-chloroperbenzoic acid and sodium azide require careful handling due to their reactive and potentially hazardous nature.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Observations
Ring-closing metathesis Grubbs 1st gen catalyst, DCM, 45°C, 2 h 90 Efficient cyclization
Epoxidation/oxidation m-Chloroperbenzoic acid, DCM, -60 to 20°C 82 Formation of bicyclic intermediates
Azidation NaN3, NH4Cl, EtOH/H2O, 75°C, overnight 79 Azido group introduction
Photoisomerization Ether/hexane, -40 to 0°C, 3 h 48 Stereochemical isomerization
Boc protection Boc2O, base, RT >90 Stable amine protection

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate?

  • Methodological Answer : Begin with Boc (tert-butoxycarbonyl) protection of the amine group to stabilize reactive intermediates during synthesis. Use palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group, as this functional group is prone to hydrolysis under acidic conditions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts. Confirm stepwise yields using quantitative NMR or LC-MS .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C-NMR spectra with reference data (e.g., coupling constants for stereochemical confirmation at the (S)-configuration).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns for the trifluoromethyl group .

Q. What solvent systems are optimal for recrystallization to achieve high enantiomeric purity?

  • Methodological Answer : Test mixed solvents like dichloromethane/hexane or ethyl acetate/heptane. Monitor crystal formation under controlled cooling rates (e.g., 0.5°C/min). Verify enantiomeric excess via chiral HPLC (Chiralpak AD-H column, isocratic elution with hexane/isopropanol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data for this compound?

  • Methodological Answer :

  • Scenario : If NMR indicates a tert-butyl group but MS shows unexpected fragmentation.
  • Troubleshooting :

Check for residual solvents (e.g., methyl tert-butyl ether) in NMR spectra using 2D-COSY.

Perform high-resolution MS (HRMS) to rule out adduct formation or isotopic interference from fluorine.

Cross-validate with X-ray crystallography if crystalline material is available .

Q. What experimental designs are critical for studying the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Use LC-MS to quantify degradation products (e.g., tert-butyl cleavage or trifluoromethyl hydrolysis). Apply Arrhenius kinetics to predict shelf-life.
  • Controls : Include antioxidants (e.g., BHT) in select conditions to assess oxidative stability .

Q. How should researchers compare the bioactivity of this compound with other benzazepine derivatives?

  • Methodological Answer :

  • Comparative Framework :

Structural Alignment : Overlay 3D structures (e.g., using Schrödinger Suite) to identify conserved pharmacophores.

In Vitro Assays : Test against target receptors (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance).

Data Interpretation : Apply multivariate analysis (PCA or cluster analysis) to correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with activity .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across replicate assays?

  • Methodological Answer :

  • Root Cause Investigation :

Verify compound solubility (DMSO stock concentration via UV-Vis).

Assess batch-to-batch purity differences using HPLC-ELSD.

Control for temperature/humidity during assay setup.

  • Resolution : Use a standardized protocol with internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.